molecular formula C23H20ClN3O3S B2690203 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 886965-27-1

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2690203
CAS RN: 886965-27-1
M. Wt: 453.94
InChI Key: SUZRYADWCUZDTO-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d]thiazol-2-yl moiety, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The benzo[d]thiazol-2-yl moiety is a common structure in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds in the compound, the arrangement of atoms, and the presence of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through a variety of laboratory techniques. These might include determining its melting point, solubility in various solvents, and its spectroscopic properties .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research into similar compounds, such as derivatives of methoxy-benzo[d]thiazol, involves molecular docking and quantum chemical calculations to explore their molecular structure, spectroscopic data, and potential biological activities. These studies use density functional theory (DFT) calculations to optimize molecular geometries and assign vibrational spectra, exploring intramolecular charge transfers and electrostatic potentials. Such investigations can predict the biological effects of molecules through molecular docking results, which are crucial for understanding their potential as drugs or in other biological applications (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

Photodynamic Therapy Applications

Certain derivatives, notably those involving phthalocyanine structures substituted with benzenesulfonamide groups, exhibit promising properties for photodynamic therapy, a cancer treatment method. These compounds have been synthesized and characterized, showing useful spectroscopic, photophysical, and photochemical properties, including high singlet oxygen quantum yields and good fluorescence properties. This suggests their potential application in treating cancer through photodynamic therapy, utilizing their capacity as Type II photosensitizers (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antimicrobial and Antiproliferative Activities

Compounds with structures incorporating elements like pyridine and thiazole have shown antimicrobial and antiproliferative activities. Such activities are crucial for developing new medications and treatments for various diseases, including cancer. The synthesized compounds are tested against different cancer cell lines, providing insights into their potential therapeutic uses (Alaa M. Alqahtani, A. Bayazeed, 2020).

Environmental Phenols Detection in Human Milk

Studies on related compounds focus on developing sensitive methods for detecting environmental phenols, including parabens and triclosan, in human milk. These compounds, used widely as preservatives and antimicrobial agents, pose potential risks to human health. Advanced analytical methods, such as on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry, are developed to measure these compounds at low concentrations, highlighting the importance of monitoring environmental contaminants in biological samples (X. Ye, A. Bishop, L. Needham, A. Calafat, 2008).

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Compounds containing a benzo[d]thiazol-2-yl moiety are often studied for their potential as therapeutic agents, given their wide range of biological activities .

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-29-19-10-9-18(24)22-21(19)26-23(31-22)27(15-16-6-5-12-25-14-16)20(28)11-13-30-17-7-3-2-4-8-17/h2-10,12,14H,11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZRYADWCUZDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide

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